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3-Mercapto-2-methylpentanal - 227456-28-2

3-Mercapto-2-methylpentanal

Catalog Number: EVT-296210
CAS Number: 227456-28-2
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol
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Product Introduction

Description
3-Mercapto-2-methylpentanal belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 3-Mercapto-2-methylpentanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-mercapto-2-methylpentanal is primarily located in the cytoplasm. 3-Mercapto-2-methylpentanal is an onion and sulfurous tasting compound that can be found in onion-family vegetables. This makes 3-mercapto-2-methylpentanal a potential biomarker for the consumption of this food product.
Overview

3-Mercapto-2-methylpentanal is a sulfur-containing organic compound with the molecular formula C6_6H12_{12}OS. This compound is notable for its strong aroma, which has been linked to various flavor profiles, particularly in food products. 3-Mercapto-2-methylpentanal is classified as a mercaptoaldehyde, a category of compounds characterized by the presence of a thiol group (-SH) and an aldehyde group (-CHO) in their structure. The compound is recognized for its potential applications in the food industry due to its flavor-enhancing properties, especially in meat and onion flavors .

Synthesis Analysis

The synthesis of 3-Mercapto-2-methylpentanal can be achieved through several methods, primarily involving the reaction of 2-methylpentanal derivatives with thioacetic acid followed by reduction processes.

  1. Starting Materials: The synthesis typically begins with 2-methylpentanal or related alkenals.
  2. Reaction Conditions: The addition of thioacetic acid under alkaline conditions facilitates the formation of thioether intermediates.
  3. Reduction: Subsequent reduction steps convert these intermediates into the desired mercaptoaldehyde.

For example, one synthetic route involves the Michael addition of thioacetic acid to the corresponding 2-methylalk-2-enal, followed by reduction to yield 3-Mercapto-2-methylpentanal .

Molecular Structure Analysis

The molecular structure of 3-Mercapto-2-methylpentanal features:

  • Functional Groups: A thiol group (-SH) and an aldehyde group (-CHO).
  • Skeletal Structure: The compound has a branched carbon chain with six carbon atoms.

Structural Data

  • Molecular Formula: C6_6H12_{12}OS
  • Molecular Weight: Approximately 132.23 g/mol
  • CAS Number: Not specifically listed but can be cross-referenced through PubChem .
Chemical Reactions Analysis

3-Mercapto-2-methylpentanal is involved in various chemical reactions, primarily due to its reactive aldehyde and thiol functional groups.

  1. Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions with various nucleophiles.
  2. Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfoxides, while the aldehyde can be reduced to form alcohols.
  3. Condensation Reactions: It may participate in condensation reactions forming larger molecular structures or polymers.

These reactions are crucial for its application in flavor chemistry, where it can interact with other compounds to create complex flavors .

Mechanism of Action

The mechanism of action for 3-Mercapto-2-methylpentanal primarily relates to its sensory properties:

  1. Flavor Perception: At low concentrations, this compound imparts a pleasant aroma reminiscent of meat broth and onions. The sensory evaluation indicates that the perception of flavor is highly dependent on concentration levels.
  2. Formation Pathway: It is hypothesized that 3-Mercapto-2-methylpentanal is formed through thermal processing of certain food materials, such as onions, where precursors undergo thermal degradation leading to the release of this compound .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic strong aroma similar to onions and cooked meat.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.
  • Stability: Sensitive to oxidation; requires careful handling to maintain its properties.

Relevant Data

Data from sensory evaluations indicate that at concentrations as low as 0.5 parts per billion (ppb), this compound exhibits significant olfactory impact .

Applications

3-Mercapto-2-methylpentanal finds various applications primarily in the food industry:

  1. Flavoring Agent: Used as a flavor enhancer in processed foods, particularly those aiming for meat-like flavors.
  2. Aroma Compound: Its strong aroma makes it suitable for use in perfumes and fragrances.
  3. Research Applications: Studied for its potential health benefits and roles in metabolic pathways involving sulfur compounds.
Natural Occurrence and Biosynthesis Pathways

Role in Allium cepa Volatile Metabolite Profiling

3-Mercapto-2-methylpentanal is a significant volatile sulfur compound contributing to the complex aroma profile of onions (Allium cepa). This thiol-containing aldehyde has been identified as a trace constituent in raw onions through advanced analytical techniques including headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). Its presence has been correlated with the distinct pungent and savory notes characteristic of freshly cut onion bulbs [4] [7]. The compound's concentration varies significantly based on post-harvest processing, with studies demonstrating that fresh-cutting styles (rings or squares) and storage temperatures (4°C vs. 25°C) profoundly influence its abundance. Specifically, low-temperature storage (4°C) of fresh-cut onions enhances sulfur compound generation, including 3-mercapto-2-methylpentanal, while higher temperatures (20-25°C) reduce overall sulfur concentrations after extended storage periods [7].

Within the onion volatile metabolome, this compound belongs to a broader family of >16 sulfur-containing compounds that collectively define Alliaceae aroma. Analytical characterizations reveal that 3-mercapto-2-methylpentanal typically co-occurs with key flavor-impacting compounds such as dipropyl disulfide, dipropyl trisulfide, and dimethyl disulfide, though at substantially lower concentrations. Its detection highlights the biochemical diversity arising from enzymatic hydrolysis of non-volatile precursors following cellular disruption [1] [7].

Table 1: Key Sulfur Volatiles in Onion (Allium cepa) Metabolome

CompoundRelative AbundanceDetection MethodAroma Attributes
3-Mercapto-2-methylpentanalTraceHS-SPME-GC-MSSulfurous, onion, savory
Dipropyl disulfideDominantHS-SPME-GC-MSPungent, garlic-like
Dimethyl disulfideHighHS-SPME-GC-MSCabbage-like, sulfidic
Dipropyl trisulfideModerateHS-SPME-GC-MSCooked onion, meaty
2,4-DimethylthiopheneVariableHS-GC-IMSRoasted, nutty

Formation Mechanisms in Thermally Processed Food Matrices

The generation of 3-mercapto-2-methylpentanal extends beyond enzymatic pathways to encompass thermal degradation reactions during food processing. This compound emerges as a potent flavor contributor in thermally treated systems through three primary pathways:

  • Maillard Reaction Sulfur Incorporation: Reactive sulfur species (e.g., hydrogen sulfide from cysteine degradation) condense with carbonyl intermediates like 2-methylpentanal under heating conditions. This nucleophilic addition-elimination mechanism forms the carbon-sulfur bond characteristic of this mercaptoaldehyde [1] .
  • Strecker Degradation of Amino Acids: Isoleucine or structurally analogous amino acids undergo oxidative deamination and decarboxylation in the presence of α-dicarbonyl compounds, yielding branched-chain aldehydes that subsequently react with hydrogen sulfide to form 3-mercapto-2-methylpentanal.
  • Thiamin Pyrolysis: Thermal decomposition of thiamin (vitamin B1) releases sulfur-containing fragments that rearrange into volatile thiols and thioaldehydes, including 3-mercapto-2-methylpentanal, particularly in meat-like matrices [2].

Gas chromatography analyses (CP Sil 5 CB column) reveal this compound's retention indices at approximately 991–995 under standardized temperature programs, confirming its volatility profile in processed systems . Concentration critically dictates its sensory impact: at sub-ppb levels (≤0.5 ppb), it contributes pleasant meat broth and sweaty nuances, while higher concentrations intensify onion and leek-like characteristics, sometimes developing undesirable rubbery notes. This dual behavior underscores its importance as a flavor modulator in thermally processed foods like meat extracts, roasted alliums, and reaction flavors [1] [2].

Table 2: Thermal Generation Pathways of 3-Mercapto-2-methylpentanal

Formation PathwayKey PrecursorsTemperature RangeFood Matrix Examples
Maillard sulfur incorporationCysteine, 2-methylpentanal100–140°CMeat extracts, savory flavors
Strecker degradationIsoleucine, α-dicarbonyls, H₂S90–120°CRoasted onions, baked goods
Thiamin pyrolysisThiamin, reducing sugars110–150°CCooked meats, yeast extracts

Enzymatic Precursors and Biogenetic Relationships to Sulfur-Containing Flavor Compounds

The biosynthetic origin of 3-mercapto-2-methylpentanal in intact Allium tissues involves compartmentalized enzymatic precursors. Primary evidence indicates it derives from enzymatic hydrolysis of S-1-propenyl-L-cysteine sulfoxide (isoalliin) by alliinase (EC 4.4.1.4) following cellular disruption. This lyase enzyme catalyzes the conversion of cysteine sulfoxide precursors to unstable sulfenic acids, which spontaneously rearrange into diverse sulfur volatiles [1] [7]. The proposed biogenetic sequence involves:

  • Enzymatic Cleavage: Alliinase-mediated hydrolysis of isoalliin yields 1-propenylsulfenic acid.
  • Condensation and Rearrangement: This reactive intermediate condenses with acetaldehyde (derived from Strecker degradation or pyruvate metabolism) to form an intermediate thiopropanal S-oxide.
  • Hydrolysis and Reduction: The unstable sulfoxide undergoes hydrolysis, releasing 3-mercapto-2-methylpentanal and related species like 3-mercapto-2-methylpentan-1-ol [1].

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies this compound within the "Thiols with oxidized side chains" subgroup (Structural Class I). Metabolic predictions indicate rapid oxidation of its aldehyde group to the corresponding carboxylic acid, followed by conjugation (glucuronidation or glycination) and urinary excretion. The thiol moiety may undergo oxidation to sulfonic acid or participate in mixed disulfide formation with glutathione, facilitating detoxification pathways common to organosulfur flavorants [5]. This enzymatic origin links it biogenetically to critical Alliaceae flavor compounds such as zwiebelanes, di- and trisulfides, and thiosulfinates, collectively defining the fresh onion aroma profile.

Table 3: Biogenetic Relationships in Onion-Derived Sulfur Flavor Compounds

PrecursorEnzymeKey Flavor ProductsStructural Relationship
S-1-propenyl-L-cysteine sulfoxideAlliinase3-Mercapto-2-methylpentanal, ZwiebelanesAldehyde chain elongation from C₃ to C₆
S-methyl-L-cysteine sulfoxideAlliinaseDimethyl disulfide, MethanethiolMethyl group incorporation
S-propyl-L-cysteine sulfoxideAlliinaseDipropyl disulfide, Propyl propanethiosulfinatePropyl group retention
γ-Glutamyl peptidesγ-Glutamyl transpeptidaseCysteine sulfoxidesPeptide-bound sulfur reservoir

Properties

CAS Number

227456-28-2

Product Name

3-Mercapto-2-methylpentanal

IUPAC Name

2-methyl-3-sulfanylpentanal

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C6H12OS/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3

InChI Key

FSAGSGCELJTQFN-UHFFFAOYSA-N

SMILES

CCC(C(C)C=O)S

Solubility

Insoluble in water; soluble in organic solvents
soluble (in ethanol)

Canonical SMILES

CCC(C(C)C=O)S

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